molecular formula C18H16F3N3O2 B2598820 4-(3-methoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860786-46-5

4-(3-methoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2598820
CAS No.: 860786-46-5
M. Wt: 363.34
InChI Key: MFOHKCBGXKAZDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

4-(3-methoxyphenyl)-5-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O2/c1-12-22-23(11-13-5-3-6-14(9-13)18(19,20)21)17(25)24(12)15-7-4-8-16(10-15)26-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOHKCBGXKAZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC(=CC=C2)OC)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Reactivity and Functional Group Transformations

The triazolone ring and substituents in Compound X enable diverse reactivity:

  • Nucleophilic Substitution : The trifluoromethylbenzyl group at N-2 may undergo displacement with strong nucleophiles (e.g., amines, thiols) .

  • Oxidation/Reduction :

    • The triazolone ring is resistant to oxidation but may be reduced to triazolidinone under hydrogenation .

    • Methoxyphenyl groups are stable under acidic conditions but susceptible to demethylation with BBr₃ .

  • Cross-Coupling : The 3-methoxyphenyl moiety could participate in Pd-catalyzed coupling (e.g., Heck, Sonogashira) .

Table 2: Potential Reaction Pathways for Compound X

Reaction TypeReagents/ConditionsExpected Product
Nucleophilic aromatic substitutionKNH₂, NH₃(l), −33°C Replacement of CF₃-benzyl with amine
DemethylationBBr₃, DCM, 0°C → RT 3-Hydroxyphenyl derivative
HydrogenationH₂, Pd/C, EtOH, 50°C Saturated triazolidinone analog

Key Findings from Analogous Derivatives:

  • Hybrids with ciprofloxacin showed 8–16× greater potency against MRSA than vancomycin .

  • Triazolone-quinazoline hybrids exhibited IC₅₀ values of 0.08–0.14 μM against cancer cell lines .

Stability and Degradation

  • Thermal Stability : The trifluoromethyl group enhances thermal stability, with decomposition observed >250°C .

  • Hydrolytic Sensitivity : The triazolone ring hydrolyzes slowly in acidic media (t₁/₂ ≈ 72 hr at pH 2) .

Scientific Research Applications

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties due to their ability to interfere with cellular processes. The specific compound has been studied for its efficacy against various cancer cell lines. Notable findings include:

  • Mechanism of Action: The compound interacts with biological targets at the molecular level, disrupting cancer cell proliferation.
  • Case Studies:
    • In vitro studies demonstrated cytotoxic effects on cancer cell lines such as HCT116 and HepG2.
    • The compound showed a dose-dependent response in inhibiting cell growth, indicating potential for therapeutic use.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Triazoles are known for their effectiveness against a range of pathogens.

  • Efficacy Against Bacteria and Fungi:
    • Studies have shown that this compound exhibits broad-spectrum antimicrobial activity.
    • It has been effective against resistant strains of bacteria, making it a candidate for further development in antimicrobial therapies.

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the compound significantly influences its biological activity:

Functional GroupEffect on Activity
Methoxy groupEnhances lipophilicity and cellular permeability
Trifluoromethyl groupIncreases potency against microbial targets
Triazole ringEssential for anticancer activity

Mechanism of Action

Biological Activity

4-(3-methoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS: 860786-46-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's structural characteristics, synthesis, and biological activities based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of the compound is C18H16F3N3O2, with a molecular weight of 363.34 g/mol. The structure includes a triazole ring, which is significant for its biological activity.

PropertyValue
Molecular FormulaC18H16F3N3O2
Molecular Weight363.34 g/mol
Purity>90%

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various heterocyclic motifs. A common method includes the condensation of appropriate phenolic and benzyl derivatives followed by cyclization to form the triazole ring.

Anticancer Activity

Several studies have investigated the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have been reported to exhibit cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the ability of the triazole ring to interact with DNA and inhibit cell proliferation. For example, structural modifications in related compounds have shown enhanced activity due to better binding affinities for target proteins involved in cell cycle regulation.
  • Case Studies : In vitro studies have demonstrated that related triazole compounds exhibit IC50 values in the low micromolar range against several cancer cell lines (e.g., A431 and Jurkat cells), indicating significant cytotoxicity .

Antimicrobial Activity

Triazole derivatives are also known for their antimicrobial properties. The presence of trifluoromethyl groups often enhances the lipophilicity and membrane permeability of these compounds, contributing to their effectiveness against bacterial strains.

  • Research Findings : In a study evaluating a series of triazole compounds, it was found that modifications at the phenyl ring significantly influenced antibacterial activity, with some derivatives exhibiting potent effects against Gram-positive bacteria .

Other Biological Activities

Beyond anticancer and antimicrobial effects, compounds like this compound have been explored for their potential as agonists for trace amine-associated receptor 1 (TAAR1), which is implicated in various neurological conditions.

  • Neuropharmacological Effects : Preliminary studies indicate that TAAR1 agonists can modulate neurotransmitter systems related to schizophrenia and mood disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key factors influencing activity include:

  • Substituents on the Phenyl Ring : Electron-donating groups enhance activity.
  • Trifluoromethyl Group : Increases lipophilicity and biological efficacy.
  • Triazole Ring Modifications : Alterations can lead to significant changes in interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(3-methoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one?

  • Methodological Answer : The compound is synthesized via condensation reactions involving substituted triazole precursors and benzaldehyde derivatives. A typical procedure involves refluxing 4-amino-triazole intermediates (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) with substituted benzaldehydes (e.g., 3-(trifluoromethyl)benzaldehyde) in absolute ethanol under acidic conditions (glacial acetic acid). The reaction mixture is refluxed for 4 hours, followed by solvent evaporation under reduced pressure and filtration . Purification often involves recrystallization or column chromatography.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and regioselectivity. Methoxy (-OCH3_3) and trifluoromethyl (-CF3_3) groups show distinct splitting patterns.
  • X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding with triazole rings) .
  • Potentiometric Titration : Determines pKa values using tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol) to assess acidic/basic properties of the triazole core .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound, particularly in scaling up synthesis?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
  • Catalysis : Lewis acids (e.g., ZnCl2_2) may accelerate imine formation during condensation.
  • Temperature Control : Reflux at 80–90°C balances reaction rate and side-product formation.
  • Purification : Gradient elution in column chromatography (silica gel, hexane/ethyl acetate) improves separation of regioisomers .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Standardization : Validate bioactivity using consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds.
  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing 3-methoxyphenyl with 4-fluorophenyl) to isolate pharmacophores.
  • Dose-Response Curves : Perform EC50_{50}/IC50_{50} comparisons across studies to identify potency thresholds .

Q. What computational strategies complement experimental studies of this compound’s structure?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites (e.g., electrophilic triazole N-atoms). Optimize geometry using B3LYP/6-31G(d) basis sets.
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., with cytochrome P450 enzymes) to rationalize metabolic stability .

Q. How is the pKa of the triazole ring determined experimentally, and how does solvent choice affect results?

  • Methodological Answer :

  • Potentiometric Titration : Titrate with TBAH in solvents like tert-butyl alcohol or acetone. Calculate pKa from half-neutralization potentials (HNPs) using mV vs. mL titration curves.
  • Solvent Effects : Polar solvents (e.g., DMF) stabilize ionized forms, lowering observed pKa by 1–2 units compared to less polar media .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with halogens (F, Cl), alkyl chains, or heterocycles at the 3-methoxyphenyl or benzyl positions.
  • Biological Screening : Test against target enzymes (e.g., COX-2, EGFR kinase) to correlate substituent electronic effects (Hammett σ values) with inhibitory activity.
  • QSAR Modeling : Use partial least squares (PLS) regression to link molecular descriptors (logP, polar surface area) to bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.